molecular formula C7H13NO2 B15221167 Methyl 2-[2-(aminomethyl)cyclopropyl]acetate

Methyl 2-[2-(aminomethyl)cyclopropyl]acetate

Cat. No.: B15221167
M. Wt: 143.18 g/mol
InChI Key: CDEAHGROFNYPNT-UHFFFAOYSA-N
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Description

Methyl 2-[2-(aminomethyl)cyclopropyl]acetate is a chemical compound that serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. Its structure incorporates both a reactive ester and a primary amine, making it a valuable bifunctional building block for the construction of more complex molecules. The cyclopropane ring is a common motif in pharmaceutical agents due to its ability to influence a molecule's conformation, metabolic stability, and physicochemical properties. Research indicates that cyclopropyl derivatives are frequently explored in the discovery of new therapeutic agents for various diseases . This compound is particularly useful in structure-activity relationship (SAR) studies, allowing researchers to systematically modify molecular structures to optimize potency and pharmacokinetic properties . The presence of two distinct functional groups enables parallel synthesis and the efficient creation of compound libraries for biological screening. As a specialty chemical building block, this compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 2-[2-(aminomethyl)cyclopropyl]acetate

InChI

InChI=1S/C7H13NO2/c1-10-7(9)3-5-2-6(5)4-8/h5-6H,2-4,8H2,1H3

InChI Key

CDEAHGROFNYPNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC1CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(aminomethyl)cyclopropyl]acetate typically involves the reaction of cyclopropane derivatives with aminomethyl groups under controlled conditions. One common method involves the esterification of 2-(aminomethyl)cyclopropane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(aminomethyl)cyclopropyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[2-(aminomethyl)cyclopropyl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(aminomethyl)cyclopropyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The ester group may also undergo hydrolysis, releasing the active aminomethyl cyclopropane derivative.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural analogs, their substituents, and functional differences:

Compound Name Molecular Formula Substituent(s) on Cyclopropane Key Functional Groups Applications
Methyl 2-[2-(aminomethyl)cyclopropyl]acetate C₇H₁₄ClNO₂ Aminomethyl Acetate ester, hydrochloride Pharmaceutical intermediate
Methyl 2-[(cyclopropylmethyl)amino]acetate C₇H₁₃NO₂ Cyclopropylmethylamino Acetate ester Organic synthesis
Methyl 2-(1-(bromomethyl)cyclopropyl)acetate C₇H₁₁BrO₂ Bromomethyl Acetate ester, bromine Reactant in substitution
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid C₆H₈O₂S Mercaptomethyl Carboxylic acid, thiol Intermediate for Montelukast
Methyl 2-chloro-2-cyclopropylideneacetate C₆H₇ClO₂ Chlorine, cyclopropylidene Acetate ester, chloro Diels-Alder reactions

Key Observations :

  • Amino vs. Halogen Substituents: The aminomethyl group in the target compound enhances nucleophilicity, facilitating coupling reactions, whereas bromine or chlorine substituents (e.g., in and ) increase electrophilicity, enabling cross-coupling or cycloaddition reactions.
  • Thiol vs. Ester Functionality : The mercaptomethyl analog () introduces a thiol group, enhancing nucleophilicity and metal-binding capacity, critical for drug intermediates like Montelukast.

Physicochemical Properties

Table: Comparative Physicochemical Data
Compound Boiling Point (°C) Density (g/cm³) Solubility Traits
This compound N/A N/A Hydrochloride form: Polar, water-soluble
Methyl 2-(1-(bromomethyl)cyclopropyl)acetate 211 1.443 Lipophilic due to bromine
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid N/A N/A Thiol enhances solubility in polar aprotic solvents
Methyl 2-chloro-2-cyclopropylideneacetate N/A N/A High reactivity in Diels-Alder reactions due to cyclopropylidene

Key Observations :

  • Halogenated Derivatives : The brominated analog () exhibits higher lipophilicity (density 1.443), favoring organic-phase reactions.
  • Hydrochloride Form : The hydrochloride salt of the target compound improves water solubility, advantageous for biological assays .

Biological Activity

Methyl 2-[2-(aminomethyl)cyclopropyl]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₃N₁O₂
  • Molecular Weight : Approximately 143.18 g/mol
  • IUPAC Name : this compound

The compound features a cyclopropyl ring, an aminomethyl group, and an acetate moiety. The presence of the aminomethyl group is particularly important as it allows for potential interactions with biological targets such as enzymes and receptors, influencing their activity.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Interaction : The aminomethyl group can form hydrogen bonds or ionic interactions with active sites on enzymes or receptors, modulating their function.
  • Hydrolysis : The ester group can undergo hydrolysis, releasing active derivatives that may further interact with biological targets, enhancing its pharmacological effects.

Pharmacological Implications

Research indicates that compounds with similar structures have shown promise in various therapeutic areas:

  • Opioid Receptor Binding : Studies have demonstrated that structurally related compounds exhibit varying affinities for opioid receptors, suggesting potential applications in pain management .
  • Cancer Treatment : Cyclopropyl amide derivatives have been studied for their ability to inhibit nicotinamide phosphoribosyltransferase (NAMPT), which plays a critical role in cancer metabolism and cell viability under stress conditions .

Table 1: Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 2-amino-2-cyclopropylacetateCyclopropyl ring with an amino groupPotentially different pharmacological profile
Cyclopropaneacetic acid derivativesContains cyclopropane and carboxylic acid functionalityVarying reactivity based on functional groups
Aminomethyl cyclopropane derivativesCyclopropane core with various substituentsDifferent substitution patterns affecting properties

The unique positioning of the aminomethyl group relative to the cyclopropyl ring and acetate moiety enhances the compound's reactivity and biological activity. This specificity makes it a valuable candidate for further research in drug development.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Cyclopropyl Ring : Utilizing cyclization reactions to create the cyclopropyl structure.
  • Introduction of the Aminomethyl Group : Employing aminomethylation techniques to attach the aminomethyl moiety.
  • Esterification : Reacting the resulting compound with acetic acid or acetic anhydride to form the acetate.

These synthetic routes are crucial for obtaining the compound in sufficient purity and yield for biological testing.

Q & A

Q. Critical Parameters :

Reaction StepConditionsYieldPurity
Chlorination90°C, 1,2-dichloroethane97%90% (by NMR)
Esterification20°C, methanol58%96–98% (recrystallized)

Q. Key Considerations :

  • Use DMAP as a catalyst to enhance reaction efficiency.
  • Monitor reaction progress via TLC or in situ NMR to prevent over-chlorination .

How does the cyclopropane ring influence the compound’s biological activity, and what methods validate its conformational constraints?

Basic Research Question
The cyclopropane ring imposes torsional strain, restricting bond rotation and stabilizing bioactive conformations. This enhances interactions with targets like enzymes or receptors .

Q. Validation Methods :

  • X-ray Crystallography : Resolves 3D structure and confirms ring planarity .
  • NMR Spectroscopy : 1^1H-NMR coupling constants (e.g., J=8.29.1J = 8.2–9.1 Hz) indicate restricted rotation .
  • Molecular Dynamics Simulations : Predict binding modes to biological targets (e.g., PDE inhibitors) .

How can researchers resolve contradictory NMR or MS data for cyclopropane-containing intermediates?

Advanced Research Question
Contradictions arise from stereochemical variability or solvent artifacts. Mitigation strategies include:

  • 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., δ 2.5–3.5 ppm for cyclopropane CH₂ groups) .
  • High-Resolution MS : Differentiates isotopic patterns (e.g., m/zm/z 235 [M⁺] vs. 204 [M⁺–CH₂OH]) .
  • Control Experiments : Repeat synthesis in deuterated solvents to exclude exchangeable proton interference .

What strategies optimize stereochemical control during cyclopropane ring formation?

Advanced Research Question
Stereoselectivity is critical for biological efficacy. Methods include:

  • Chiral Auxiliaries : Use (1S,2R)-configured precursors to enforce desired stereochemistry .
  • Asymmetric Catalysis : Employ Rh(II) or Cu(I) catalysts for enantioselective cyclopropanation .
  • Kinetic Resolution : Isomer separation via chiral HPLC (e.g., Chiralpak® IA column) .

Q. Example :

CatalystEnantiomeric Excess (ee)Yield
Rh₂(OAc)₄92%75%
Cu(OTf)₂85%68%

How is the compound’s stability assessed under varying pH and temperature conditions?

Advanced Research Question
Stability studies ensure integrity during biological assays:

  • Accelerated Degradation Tests : Incubate at 40°C/pH 1–13 for 48h; analyze via HPLC .
  • Kinetic Studies : Measure half-life (t1/2t_{1/2}) of ester hydrolysis (e.g., t1/2=6.5t_{1/2} = 6.5 h at pH 7.4) .

Q. Findings :

  • pH 7.4 : Stable for >24h, suitable for cell-based assays.
  • pH <3 : Rapid hydrolysis to carboxylic acid derivatives .

What computational tools predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking (AutoDock Vina) : Predicts binding affinity to enzymes (e.g., PDE5: ΔG = −9.2 kcal/mol) .
  • QM/MM Simulations : Analyze transition states for covalent inhibitor design .
  • Pharmacophore Modeling : Identifies critical hydrogen-bond donors/acceptors (e.g., NH₂ and ester groups) .

How do researchers validate the compound’s role in peptide conformational constraint?

Advanced Research Question

  • Circular Dichroism (CD) : Measures α-helix stabilization in model peptides (e.g., 30% increase in helical content) .
  • SAR Studies : Compare analogs (e.g., Methyl 2-amino-2-[1-(1H-indol-3-yl)cyclopropyl]acetate) to map structure-activity relationships .

What are the challenges in scaling up the synthesis, and how are they addressed?

Advanced Research Question

  • Exothermic Reactions : Use jacketed reactors with precise temperature control (−10°C to 90°C) .
  • Purification : Employ fractional distillation or preparative HPLC for multi-gram quantities .

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